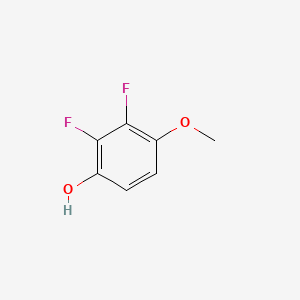

2,3-Difluoro-4-methoxyphenol

Description

Significance of Fluorinated Aromatic Compounds in Chemical Research

Fluorinated aromatic compounds, a class of molecules where one or more hydrogen atoms on an aromatic ring are replaced by fluorine, have garnered substantial attention in modern chemical research. The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. Fluorine is the most electronegative element, and its small size allows it to act as a strategic replacement for hydrogen. This substitution can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism, a crucial factor in pharmaceutical development. chemicalbook.com

Furthermore, the introduction of fluorine can modify a molecule's binding affinity to target proteins and improve its membrane permeability, which are key pharmacokinetic considerations. chemicalbook.comwilliams.edu These unique characteristics have made fluorinated aromatics indispensable in various sectors, including pharmaceuticals, agrochemicals, and materials science. lookchem.com For instance, they are used as key intermediates in the synthesis of a wide array of drugs, such as antidepressants and anti-cancer agents. lookchem.comambeed.com The development of safe and selective fluorinating agents continues to expand the toolkit available to chemists, enabling the synthesis of increasingly complex and effective fluorinated molecules. ambeed.com

Role of Phenolic and Methoxy (B1213986) Functional Groups in Chemical Systems

The chemical behavior of an aromatic compound is largely dictated by the functional groups attached to its ring. The phenol (B47542) group, consisting of a hydroxyl (-OH) group bonded directly to an aromatic ring, and the methoxy group (-OCH₃), an ether functional group, are two such substituents that impart distinct characteristics.

Phenols are generally more acidic than aliphatic alcohols due to the resonance stabilization of the resulting phenoxide ion. uni.luconcordia.ca The hydroxyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions, making phenols highly reactive and valuable precursors in organic synthesis. sigmaaldrich.com They can participate in reactions like esterification, ether formation, and oxidation. concordia.casigmaaldrich.com The ability of the phenolic hydroxyl group to form strong hydrogen bonds also results in higher boiling points and water solubility compared to non-hydroxylated aromatic compounds. nih.gov

The methoxy group consists of a methyl group bonded to an oxygen atom. epa.govnih.gov It is relatively stable but significantly influences a compound's electronic properties. epa.gov On a benzene (B151609) ring, a methoxy group at the para position acts as a strong electron-donating group through resonance, while at the meta position, its inductive electron-withdrawing effect dominates. lookchem.com This electronic influence affects the reactivity of the aromatic ring. Methoxy groups are prevalent in many biologically significant molecules, including natural products and pharmaceuticals, where they can impact lipophilicity and the ability to cross cell membranes. epa.govlookchem.com

Overview of 2,3-Difluoro-4-methoxyphenol within the Context of Fluorinated Phenols

This compound is a specific polysubstituted aromatic compound that integrates the features of its constituent parts: a phenol, two fluorine atoms, and a methoxy group. Its chemical structure presents a unique arrangement of electron-withdrawing (fluorine) and electron-donating (hydroxyl, methoxy) groups on a benzene ring, which suggests a complex and nuanced reactivity profile.

Identified by the CAS Number 261763-29-5, this compound is typically a white or slightly yellow crystalline solid. alfa-industry.comnih.gov It is recognized as a valuable intermediate in the synthesis of pharmaceuticals and other specialized chemicals. alfa-industry.com The presence of three different functional groups in a specific orientation makes it a versatile building block for constructing more complex molecular architectures. While detailed research findings on the synthesis and direct applications of this compound are not broadly published, studies on closely related isomers highlight the utility of this class of compounds. For example, its isomer, 2,6-difluoro-4-methoxyphenol, has been utilized in the synthesis of potent non-nucleoside reverse transcriptase inhibitors for potential anti-HIV therapies. nih.gov This underscores the research interest in difluoro-methoxy-phenol scaffolds for medicinal chemistry.

The physical and chemical properties of this compound are summarized in the table below.

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 261763-29-5 | alfa-industry.comamerigoscientific.com |

| Molecular Formula | C₇H₆F₂O₂ | uni.lu |

| Molecular Weight | 160.12 g/mol | alfa-industry.com |

| Physical Form | Solid, white/slightly yellow crystalline powder | lookchem.comalfa-industry.comnih.gov |

| Synonyms | 2,3-Difluoro-4-hydroxyanisole | alfa-industry.com |

| Boiling Point | 103-106 °C | alfa-industry.com |

| Solubility in Water | Slightly Soluble (1.8 g/L at 25°C) | fishersci.co.uk |

| Predicted XlogP | 1.7 | uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKAZWYLHGNVDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378892 | |

| Record name | 2,3-Difluoro-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-29-5 | |

| Record name | 2,3-Difluoro-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261763-29-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Characterization and Elucidation of 2,3 Difluoro 4 Methoxyphenol

Vibrational Spectroscopy Analysis: FT-IR and FT-Raman Studies

Vibrational spectroscopy serves as a powerful tool for identifying functional groups and understanding the molecular structure of 2,3-Difluoro-4-methoxyphenol. The analysis of its FT-IR and FT-Raman spectra relies on the interpretation of characteristic vibrational modes, the influence of its specific substituents, and comparison with related phenolic compounds.

Interpretation of Characteristic Vibrational Modes of Fluorinated Phenols

Fluorinated phenols exhibit distinct vibrational modes that are sensitive to the position and number of fluorine substituents. The fundamental vibrations of the phenyl ring, hydroxyl group, and carbon-fluorine bonds are of primary interest.

O-H Group Vibrations: The O-H stretching vibration is typically observed as a broad band in the FT-IR spectrum in the region of 3200-3600 cm⁻¹, with its exact position and shape being sensitive to hydrogen bonding. The in-plane O-H bending and C-O stretching vibrations are coupled and appear in the fingerprint region, generally between 1150 cm⁻¹ and 1350 cm⁻¹. chemicalbook.com

C-F Group Vibrations: The C-F stretching vibrations are characteristic of fluorinated aromatic compounds and typically appear as strong bands in the FT-IR spectrum between 1100 cm⁻¹ and 1300 cm⁻¹. researchgate.net The C-F in-plane and out-of-plane bending modes are found at lower wavenumbers.

Aromatic Ring Vibrations: The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl ring typically produce a set of bands in the 1400-1650 cm⁻¹ region. researchgate.net Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are often prominent in Raman spectra.

A detailed theoretical vibrational analysis of the closely related 2,3-difluorophenol (B1222669) provides a basis for assigning the vibrational modes of the difluorinated ring system in the target molecule. nih.gov

Influence of Fluorine and Methoxy (B1213986) Substituents on Vibrational Spectra

The presence of two adjacent fluorine atoms and a methoxy group significantly influences the vibrational spectrum of the parent phenol (B47542) molecule.

Fluorine Substituents: Fluorine is a highly electronegative and mass-heavy substituent. Its strong inductive effect (-I) alters the electron distribution in the phenyl ring, which in turn affects the force constants of the ring's vibrational modes. The C-F stretching modes are typically strong in the IR spectrum due to the large change in dipole moment associated with this vibration. researchgate.netnih.gov

Methoxy Substituent: The methoxy group (-OCH₃) introduces several new vibrational modes, including the C-H stretching and bending modes of the methyl group and the C-O-C stretching modes. researchgate.net The asymmetric and symmetric C-H stretching vibrations of the -CH₃ group are expected around 2950 cm⁻¹ and 2850 cm⁻¹, respectively. The asymmetric C-O-C stretch is a key indicator, often found near 1250 cm⁻¹, while the symmetric stretch appears around 1030 cm⁻¹. researchgate.net The methoxy group also exerts a strong electron-donating mesomeric effect (+M), which further modifies the electronic structure and vibrational frequencies of the aromatic ring.

The combination of these substituents in this compound leads to a complex vibrational spectrum where modes can be coupled. For instance, the C-O stretching mode of the phenolic hydroxyl group can couple with ring vibrations, and its frequency will be influenced by the electronic effects of all three substituents.

Comparative Analysis with Related Phenolic Compounds and Derivatives

A comparative analysis with phenol, 2,3-difluorophenol, and 4-methoxyphenol (B1676288) is crucial for the precise assignment of the vibrational modes of this compound. By observing the systematic shifts in vibrational frequencies upon substitution, a reliable interpretation can be achieved.

| Vibrational Mode | Phenol (cm⁻¹) | 2,3-Difluorophenol (cm⁻¹) nih.gov | 4-Methoxyphenol (cm⁻¹) | Predicted this compound (cm⁻¹) |

| O-H Stretch | ~3350 | ~3575 | ~3340 | ~3400-3550 |

| Aromatic C-H Stretch | 3040-3080 | 3060-3100 | 3030-3070 | ~3050-3100 |

| Aromatic C=C Stretch | 1609, 1595, 1500 | 1620, 1590, 1515 | 1605, 1505 | ~1610, 1580, 1510 |

| C-O-C Asymmetric Stretch | N/A | N/A | ~1235 | ~1240-1260 |

| C-F Stretch | N/A | ~1285, ~1110 | N/A | ~1290, ~1115 |

| C-O-C Symmetric Stretch | N/A | N/A | ~1035 | ~1030-1050 |

| O-H In-plane Bend / C-O Stretch | ~1225 | ~1230 | ~1210 | ~1210-1230 |

| Note: Values for Phenol and 4-Methoxyphenol are typical literature values. Predicted values for this compound are estimations based on substituent effects. |

Electronic Spectroscopy Analysis: UV-Visible Absorption Studies

UV-Visible spectroscopy provides insights into the electronic structure of this compound by probing the transitions between electronic energy levels. The absorption of UV radiation by the molecule is primarily due to π→π* transitions within the aromatic ring.

Assignment of Electronic Transitions and Absorption Bands

The UV spectrum of phenols is characterized by two main absorption bands originating from π→π* transitions. For the parent phenol molecule in a non-polar solvent, these bands appear around 210 nm (primary α-band) and 270 nm (secondary p-band or B-band). docbrown.infoseedior.com

Substituents on the benzene (B151609) ring can cause shifts in the wavelength of maximum absorption (λ_max) and changes in molar absorptivity (ε). These shifts are categorized as:

Bathochromic shift (red shift): A shift to a longer wavelength.

Hypsochromic shift (blue shift): A shift to a shorter wavelength.

In this compound, the hydroxyl (-OH) and methoxy (-OCH₃) groups act as auxochromes, which are groups that intensify the absorption of a chromophore. Both are electron-donating groups that tend to cause a bathochromic shift in the B-band due to the extension of the conjugated system through the lone pair of electrons on the oxygen atoms. sielc.com For example, 4-methoxyphenol shows absorption maxima around 222 nm and 282 nm. sielc.com

For this compound, it is predicted that the combined electron-donating effects of the hydroxyl and methoxy groups will dominate, leading to a significant bathochromic shift of the secondary absorption band compared to benzene and phenol, likely placing its λ_max in the range of 280-295 nm.

Investigation of Charge Transfer Phenomena within the Molecular Structure

Intramolecular charge transfer (ICT) can occur in molecules that possess both electron-donating groups (EDG) and electron-withdrawing groups (EWG) attached to a π-conjugated system. In this compound, the hydroxyl and methoxy groups serve as strong EDGs, while the fluorine atoms act as EWGs through their inductive effect.

Spectroscopic Data for this compound Not Publicly Available

A thorough search of scientific databases and chemical literature has revealed a lack of publicly available, detailed spectroscopic data for the compound this compound. Specifically, experimental Nuclear Magnetic Resonance (NMR) data, including Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) spectra, are not sufficiently detailed in accessible research findings to construct a comprehensive and scientifically accurate article as requested.

The structural elucidation of a chemical compound heavily relies on the precise interpretation of its spectroscopic data. For this compound, this would involve the analysis of chemical shifts and coupling constants in its ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the arrangement of atoms within the molecule.

While general principles of NMR spectroscopy allow for the prediction of spectral characteristics for a given structure, the generation of a detailed, research-based article requires actual experimental data. Such data is typically published in peer-reviewed scientific journals or made available through chemical data repositories. Despite extensive searches, a complete and verified dataset for this compound could not be located.

Therefore, it is not possible to provide an article that meets the required standards of scientific accuracy and detail, including the generation of data tables for the specified NMR spectroscopic characterization, without access to the necessary experimental findings.

Computational Chemistry and Theoretical Investigations of 2,3 Difluoro 4 Methoxyphenol

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) has emerged as a powerful quantum chemical method for investigating the electronic structure and geometry of molecules. mdpi.com By approximating the many-electron system's energy as a functional of the electron density, DFT provides a balance between computational cost and accuracy, making it suitable for studying molecules like 2,3-Difluoro-4-methoxyphenol. mdpi.com Geometry optimization using DFT involves finding the lowest energy arrangement of atoms, which corresponds to the molecule's most stable three-dimensional structure. This process iteratively adjusts atomic coordinates to minimize the forces on each atom, leading to a prediction of key structural parameters. multidisciplinaryjournals.com For this analysis, methods like B3LYP (Becke, three-parameter, Lee-Yang-Parr) are commonly paired with basis sets such as 6-311++G(d,p) to provide reliable results for molecular geometries and other properties. mdpi.comijrte.org

The presence of rotatable bonds, specifically those associated with the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups, gives rise to different possible conformations for this compound. The orientation of the hydrogen atom of the hydroxyl group and the methyl group of the methoxy substituent relative to the benzene (B151609) ring and each other defines the conformational landscape.

Theoretical calculations are essential to identify the most stable conformer, which is the one that exists at the global energy minimum on the potential energy surface. chemrxiv.org By systematically rotating the dihedral angles associated with the C-O bonds of the phenol (B47542) and methoxy groups, different conformers can be generated and their relative energies calculated. The stability of these conformers is influenced by factors such as steric hindrance and intramolecular hydrogen bonding. DFT calculations can quantify these energy differences to predict the most likely structure of the molecule.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Conformer I | 0.00 | Most stable conformer (global minimum) |

| Conformer II | 1.85 | Rotamer of the hydroxyl group |

| Conformer III | 3.20 | Rotamer of the methoxy group |

Once the molecular geometry is optimized to its lowest energy state, a detailed analysis of its internal coordinates—bond lengths, bond angles, and dihedral angles—can be performed. openaccesspub.org These parameters provide a fundamental description of the molecular structure. Theoretical calculations using DFT can predict these values with high accuracy, which can then be compared with experimental data if available. researchgate.net The substitution pattern on the benzene ring, with two fluorine atoms, a hydroxyl group, and a methoxy group, influences the electronic distribution and, consequently, the geometry of the aromatic ring and its substituents.

Table 2: Selected Optimized Geometrical Parameters for this compound

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (°) | ||

| C1-O1 (hydroxyl) | 1.365 | C2-C1-O1 | 118.5 |

| C4-O2 (methoxy) | 1.370 | C1-O1-H | 109.2 |

| C2-F1 | 1.355 | C3-C4-O2 | 121.0 |

| C3-F2 | 1.358 | C4-O2-C(methyl) | 117.8 |

| C1-C2 | 1.390 | C1-C2-F1 | 119.5 |

| C(aromatic)-C(aromatic) | 1.385 - 1.405 | C2-C3-F2 | 119.8 |

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. ossila.com The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will interact with other species. taylorandfrancis.com

Table 3: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -5.85 |

| E(LUMO) | -0.95 |

| Energy Gap (ΔE) | 4.90 |

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors provide insights into the molecule's stability, hardness, and electrophilic character. researchgate.net

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (E(LUMO) - E(HOMO)) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = -(E(LUMO) + E(HOMO)) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as ω = χ² / (2η).

These parameters help in systematically comparing the reactivity of different molecules.

Table 4: Global Reactivity Descriptors

| Descriptor | Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.45 |

| Chemical Softness (S) | 0.41 |

| Electronegativity (χ) | 3.40 |

| Electrophilicity Index (ω) | 2.36 |

Vibrational Frequency Calculations and Comparison with Experimental Data

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which aids in the assignment of experimental spectral bands to specific molecular motions. ijrte.org

However, theoretical frequency calculations are typically based on the harmonic oscillator approximation, which can lead to a systematic overestimation of the frequencies compared to experimental values, which are anharmonic. ijrte.org To correct for this discrepancy, calculated frequencies are often multiplied by a scaling factor to improve agreement with experimental data. researchgate.net A thorough analysis involves comparing the scaled theoretical vibrational spectrum with the experimental one, allowing for a detailed assignment of vibrational modes such as stretching, bending, and torsional motions within the this compound molecule. nih.gov

Table 5: Selected Calculated Vibrational Frequencies and Assignments

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | 3750 | 3600 | O-H stretching |

| ν(C-H) aromatic | 3150 | 3024 | Aromatic C-H stretching |

| ν(C-H) methyl | 3080 | 2957 | Methyl C-H stretching |

| ν(C=C) | 1610 | 1546 | Aromatic ring stretching |

| β(O-H) | 1355 | 1301 | O-H in-plane bending |

| ν(C-F) | 1280 | 1229 | C-F stretching |

| ν(C-O) methoxy | 1245 | 1195 | Asymmetric C-O-C stretching |

Computational and Theoretical Investigations of this compound: A Search for Existing Research

A thorough search for specific computational and theoretical studies on the chemical compound this compound has been conducted. The objective was to find detailed research findings regarding its vibrational properties, electronic and non-linear optical (NLO) activity, and molecular electrostatic potential (MEP) surface.

Despite a comprehensive review of available scientific literature, no dedicated computational chemistry studies focusing specifically on this compound were identified. Research in the field of computational analysis of substituted phenols is active, with many studies employing Density Functional Theory (DFT) and other methods to investigate properties like bond dissociation energies, pKa values, and electronic spectra of various phenol derivatives. acs.orgresearchgate.netmdpi.commdpi.comresearchgate.net However, the specific compound of interest, this compound, does not appear to have been the subject of such detailed theoretical investigation in the public domain.

Therefore, it is not possible to provide the specific data and in-depth analysis as requested in the article outline, which includes:

Scaling of Vibrational Wavenumbers and Total Energy Distribution (TED) Analysis: Without experimental or calculated vibrational spectra for this specific molecule, a discussion on wavenumber scaling and TED analysis cannot be conducted.

Electronic Properties and Non-Linear Optical (NLO) Activity: Data on the dipole moment, polarizability, and hyperpolarizability of this compound are not available in the surveyed literature, precluding an analysis of its electronic and NLO properties.

Molecular Electrostatic Potential (MEP) Surface Analysis: An MEP analysis requires specific computational modeling of the molecule to identify its electrostatic potential distribution and reactive sites. No such analysis for this compound has been found.

While general principles of computational chemistry as applied to substituted phenols could be discussed, the absence of specific data for this compound prevents the creation of a detailed and scientifically accurate article focused solely on this compound as per the user's instructions. Further original research would be required to generate the necessary data for such an analysis.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or toxicity. jst.go.jp These models are pivotal in predictive toxicology and drug design, offering a more rapid and cost-effective alternative to extensive experimental testing. gradientcorp.com For this compound, while specific, dedicated QSAR and QSTR studies are not extensively documented in publicly available literature, the principles derived from research on substituted phenols, halogenated aromatic compounds, and related molecules can be applied to predict its potential activity and toxicity. acs.orgscience.gov

The predictive power of QSAR/QSTR models relies on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties. These descriptors can be broadly categorized into several classes, including those related to hydrophobicity, electronic effects, and steric properties. jst.go.jp By analyzing these descriptors for a series of related compounds with known activities or toxicities, a statistically significant model can be developed to predict the properties of untested compounds like this compound. researchgate.net

Application of Computational Descriptors for Predictive Modeling

The predictive modeling of the activity and toxicity of this compound would involve the calculation and analysis of a variety of computational descriptors. These descriptors provide insights into how the molecule might interact with biological systems.

Key Computational Descriptors and Their Relevance:

Electronic Descriptors: These descriptors quantify the electronic aspects of a molecule, which are critical for its reactivity and interaction with biological targets.

pKa: The acid dissociation constant (pKa) is particularly important for phenols, as it determines the degree of ionization at a given pH. The ionization state of the hydroxyl group can significantly impact the compound's membrane permeability and its interaction with receptors. jst.go.jp The electron-withdrawing nature of the fluorine atoms is expected to lower the pKa of this compound compared to phenol itself.

Hammett Constants (σ): These constants describe the electron-donating or electron-withdrawing effect of substituents on an aromatic ring. The fluorine and methoxy groups will have specific Hammett values that can be used in QSAR models to predict reactivity. jst.go.jp

Molecular Orbital Energies (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are quantum chemical descriptors that relate to a molecule's ability to donate or accept electrons, respectively. These are often used to model the reactivity and potential for metabolic activation of a compound. nih.gov

Steric and Topological Descriptors: These descriptors relate to the size, shape, and connectivity of the molecule.

Molecular Weight (MW): A fundamental descriptor that correlates with the size of the molecule.

Molecular Surface Area and Volume: These descriptors provide information about the molecule's dimensions and can be important for understanding its fit within a biological receptor or enzyme active site.

Topological Polar Surface Area (TPSA): This descriptor is calculated from the surface contributions of polar atoms and is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

The table below presents a selection of calculated computational descriptors for this compound, which would be integral to any QSAR or QSTR analysis.

| Descriptor Category | Descriptor Name | Predicted Value for this compound | Significance in Predictive Modeling |

| Physicochemical | Molecular Weight | 160.12 g/mol | Influences diffusion and transport across membranes. |

| logP (Octanol-Water Partition Coefficient) | 1.85 | Predicts hydrophobicity and bioaccumulation potential. | |

| Water Solubility | 4.35 g/L | Affects bioavailability and environmental fate. | |

| pKa (Acid Dissociation Constant) | 8.22 | Determines the ionization state and biological interactions. | |

| Topological | Topological Polar Surface Area (TPSA) | 29.5 Ų | Correlates with membrane permeability and bioavailability. |

| Number of Rotatable Bonds | 2 | Indicates molecular flexibility. | |

| Electronic | Refractivity | 34.5 m³/mol | Relates to polarizability and intermolecular interactions. |

| Structural | Hydrogen Bond Donors | 1 | Potential to donate hydrogen bonds in biological interactions. |

| Hydrogen Bond Acceptors | 3 | Potential to accept hydrogen bonds in biological interactions. |

In a typical QSAR/QSTR study, these descriptors for this compound, along with those for a series of structurally related compounds, would be used as independent variables in a regression analysis against a measured biological activity or toxicity endpoint (the dependent variable). researchgate.net The resulting mathematical model could then be used to predict the activity or toxicity of other, untested, fluorinated and methoxylated phenols. The contribution of each descriptor to the model would provide insights into the structural features that are most important for the observed biological effect. For instance, a strong correlation with logP would suggest that hydrophobicity is a key driver of toxicity for this class of compounds. nih.gov

Reactivity and Reaction Mechanisms of 2,3 Difluoro 4 Methoxyphenol

Electrophilic Aromatic Substitution Reactions on Fluorinated Phenols

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.com The reaction proceeds through a two-step mechanism: the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the removal of a proton to restore aromaticity. masterorganicchemistry.combyjus.com

The regioselectivity and rate of these reactions on 2,3-Difluoro-4-methoxyphenol are governed by the directing and activating or deactivating effects of its substituents. unizin.org

Hydroxyl (-OH) and Methoxy (B1213986) (-OCH₃) Groups: Both are strongly activating groups, meaning they increase the rate of electrophilic substitution compared to benzene (B151609). organicchemistrytutor.com They are also ortho, para-directors, channeling incoming electrophiles to the positions adjacent and opposite to them on the ring. This is due to their ability to donate electron density to the ring via resonance, which stabilizes the positive charge of the arenium ion intermediate. byjus.comorganicchemistrytutor.com

Fluorine (-F) Atoms: Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect, which makes the ring less nucleophilic and slows the reaction rate. libretexts.org However, they are also ortho, para-directors because their lone pairs of electrons can be donated via resonance to stabilize the carbocation intermediate when attack occurs at these positions. unizin.org

In this compound, the powerful activating effects of the hydroxyl and methoxy groups dominate, making the ring susceptible to electrophilic attack despite the deactivating presence of the two fluorine atoms. ucalgary.ca The substitution will occur at the available positions that are ortho or para to the activating groups. The available positions for substitution are C5 and C6. The directing effects of the substituents converge on these two positions, making them the most probable sites for electrophilic attack.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution on this compound

| Substituent | Position | Electronic Effect | Directing Preference | Target Position(s) on Ring |

| -OH | C1 | Activating | ortho, para | C6 (C2 is blocked) |

| -F | C2 | Deactivating | ortho, para | C5 (C1, C3 are blocked) |

| -F | C3 | Deactivating | ortho, para | C6 (C2, C4 are blocked) |

| -OCH₃ | C4 | Activating | ortho, para | C5 (C3 is blocked) |

Nucleophilic Aromatic Substitution Reactions on this compound

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. acsgcipr.org This reaction is fundamentally different from SEAr and typically requires two key features on the aromatic ring:

A good leaving group, often a halide.

The presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. acsgcipr.org

These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. masterorganicchemistry.com

In this compound, the fluorine atoms can act as both leaving groups and electron-withdrawing activators. nih.gov The presence of two fluorine atoms makes the aromatic ring more electron-deficient, thus facilitating nucleophilic attack. nih.govresearchgate.net However, the hydroxyl and methoxy groups are electron-donating, which counteracts this effect by increasing electron density on the ring, making SNAr reactions less favorable compared to arenes with stronger withdrawing groups like nitro groups.

Despite the deactivating influence of the -OH and -OCH₃ groups, SNAr reactions can still occur, particularly on polyfluoroarenes. nih.govresearchgate.net The fluorine atom at the C3 position is para to the electron-donating methoxy group and meta to the hydroxyl group, while the fluorine at C2 is ortho to the hydroxyl group. The outcome of a potential SNAr reaction would depend on the specific nucleophile and reaction conditions. For instance, reactions with strong nucleophiles like alkoxides or amines could potentially displace one of the fluorine atoms. mdpi.comnih.gov

Table 2: Factors Influencing Potential Nucleophilic Aromatic Substitution (SNAr) Reactions

| Factor | Influence on this compound |

| Leaving Group | Fluorine atoms at C2 and C3 are potential leaving groups. Fluoride (B91410) is a good leaving group in SNAr reactions. masterorganicchemistry.com |

| Activating Groups | The two fluorine atoms act as electron-withdrawing groups, activating the ring for nucleophilic attack. nih.gov |

| Deactivating Groups | The electron-donating -OH and -OCH₃ groups increase electron density on the ring, disfavoring the formation of the negatively charged Meisenheimer intermediate. |

| Nucleophile | Strong nucleophiles (e.g., RO⁻, RS⁻, R₂N⁻) are generally required to initiate the reaction. mdpi.comnih.gov |

| Regioselectivity | The position of attack and subsequent substitution would be influenced by the combined electronic effects of all four substituents and the specific reaction conditions. |

Oxidation and Reduction Pathways of the Phenolic and Methoxy Groups

The phenolic hydroxyl and methoxy groups exhibit distinct reactivities towards oxidation and reduction.

Oxidation: Phenols are susceptible to oxidation. The phenolic hydroxyl group can be oxidized to a phenoxy radical, which can then be further transformed into quinone or quinone-like structures. wikipedia.org The ease of this oxidation is influenced by the other substituents on the ring. rsc.org Electron-donating groups like the methoxy group generally make the phenol (B47542) more easily oxidized. The fluorine atoms, being electron-withdrawing, would likely increase the oxidation potential compared to a non-fluorinated analogue.

The methoxy group (an ether) is generally stable towards many oxidizing agents. However, under harsh oxidative conditions, cleavage of the aryl methyl ether can occur.

Reduction: The direct reduction of a phenolic hydroxyl group to a hydrogen atom is a challenging transformation that cannot be achieved by standard catalytic hydrogenation. thieme-connect.de This conversion typically requires a two-step process:

Derivatization: The hydroxyl group is first converted into a better leaving group. This can be achieved by forming a sulfonate ester (e.g., tosylate or mesylate) or a phosphate (B84403) ester. organic-chemistry.org Another method involves converting the phenol into a heteroaryl ether, such as a pyrimidyl ether. google.com

Hydrogenolysis: The resulting derivative is then subjected to catalytic hydrogenolysis, typically using a palladium catalyst, which cleaves the C-O bond and replaces it with a C-H bond. organic-chemistry.orggoogle.com

The methoxy group is generally resistant to reduction.

Formation of Derivatives and Intermediates in Organic Synthesis

This compound can serve as a versatile building block in organic synthesis, allowing for functionalization at three distinct sites: the phenolic hydroxyl group, the methoxy group, and the aromatic ring itself.

The acidic proton of the phenolic hydroxyl group can be easily removed by a base to form a highly nucleophilic phenoxide ion. This allows for a variety of derivatization reactions.

Etherification: The phenoxide can react with alkyl halides or sulfates in a Williamson ether synthesis to form aryl ethers.

Esterification: Reaction with acyl chlorides or anhydrides yields the corresponding phenyl esters.

Silylation: The hydroxyl group can be protected by converting it into a silyl (B83357) ether using reagents like tert-butyldimethylsilyl chloride (TBDMSCl).

Table 3: Common Derivatization Reactions at the Phenolic Hydroxyl Group

| Reaction Type | Reagent Example | Product Type |

| Etherification | Alkyl Halide (e.g., CH₃I) | Aryl Alkyl Ether |

| Esterification | Acyl Chloride (e.g., CH₃COCl) | Phenyl Ester |

| Silylation | Silyl Chloride (e.g., TBDMSCl) | Aryl Silyl Ether |

The aryl methyl ether functionality of the methoxy group is generally robust. Its most common reaction is cleavage to regenerate a phenolic hydroxyl group. This transformation is typically achieved using strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with potent Lewis acids such as boron tribromide (BBr₃). reddit.comlibretexts.org Cleavage of the methoxy group in this compound would yield 2,3-difluorobenzene-1,4-diol. This reaction is often used as a deprotection step in multi-step syntheses. nih.gov

Beyond the electrophilic substitution reactions discussed in section 5.1, the aromatic ring can be functionalized through other modern synthetic methods.

Ortho-metalation (DoM): Directed ortho-metalation is a powerful technique for regioselective functionalization. The phenolic hydroxyl and methoxy groups can direct lithiation to their ortho positions. After initial deprotonation of the phenolic -OH, a second equivalent of a strong base (like n-butyllithium) could potentially remove a proton at C5 (ortho to the methoxy group) or C6 (ortho to the phenoxide). The resulting aryllithium species can then be trapped with various electrophiles to introduce new functional groups.

Cross-Coupling Reactions: To participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the ring must first be functionalized with a suitable leaving group, typically a bromide, iodide, or triflate. This can be accomplished via electrophilic halogenation. The resulting aryl halide or triflate can then be coupled with a variety of partners, such as boronic acids, alkenes, or terminal alkynes.

C-H Functionalization: Modern methods involving transition-metal-catalyzed C-H activation offer a direct route to functionalize the aromatic C-H bonds at positions C5 and C6. rsc.org These reactions can form new C-C, C-N, or C-O bonds without the need for pre-functionalization of the ring. nih.govtcsedsystem.eduorganic-chemistry.orgnih.gov

Applications and Advanced Research Directions Involving 2,3 Difluoro 4 Methoxyphenol

Role as a Synthetic Intermediate in Complex Molecule Synthesis

2,3-Difluoro-4-methoxyphenol is a sought-after precursor in multi-step synthetic pathways aimed at producing complex molecular architectures. The interplay of its functional groups allows for selective and controlled reactions, making it an ideal starting point for constructing molecules with specific electronic and conformational properties.

Precursor for Liquid Crystal Intermediates

The field of liquid crystal (LC) technology relies on molecules with carefully tuned dielectric anisotropy. Fluorinated compounds are particularly crucial in this regard. The 2,3-difluoroaryl motif, a core feature of this compound, has been identified as a successful component in a class of liquid crystals exhibiting negative dielectric anisotropy. This property is essential for technologies such as vertical alignment (VA) mode liquid crystal displays (LCDs). Chemical suppliers explicitly list this compound as a liquid crystal intermediate, underscoring its role in the synthesis of advanced mesogenic materials. dksh.com

Building Block for Pharmaceutical and Agrochemical Compounds

The unique electronic properties imparted by fluorine atoms make this compound a valuable building block in medicinal and agricultural chemistry. Fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

This compound is implicated in the synthesis of complex pharmaceutical agents. For instance, Chinese patents describe its use in the preparation of novel purine (B94841) derivatives intended for medical applications. google.comgoogle.com These purine systems are fundamental heterocyclic structures found in a wide array of biologically active molecules. The table below outlines key compounds mentioned in a relevant pharmaceutical synthesis pathway.

Table 1: Key Intermediates and Final Products in Pharmaceutical Synthesis This table is interactive. You can sort and filter the data.

| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |

|---|---|---|---|

| This compound | 261763-29-5 | C₇H₆F₂O₂ | Starting Material / Precursor |

In the agrochemical sector, the introduction of fluorine atoms is a well-established strategy for increasing the potency and stability of pesticides and herbicides. chemblink.com While direct synthesis of a commercial agrochemical from this compound is not prominently documented, its structural motifs are found in advanced agrochemical research. Families of compounds like pyrazoles and isoxazolines, known for their agricultural applications, often incorporate fluorinated phenyl groups to enhance their efficacy. chemblink.com The availability of this compound as a starting material facilitates the exploration of new, highly effective fluorinated agrochemicals. chemblink.com

Synthesis of Polycyclic and Heterocyclic Systems

The reactivity of the phenolic hydroxyl group, combined with the directing effects of the fluoro and methoxy (B1213986) substituents, allows this compound to be used in the construction of complex ring systems. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are cornerstones of pharmaceutical chemistry. As noted in patents, this compound is a reactant in the synthesis of purine derivatives, which are a critical class of nitrogen-containing heterocyclic compounds. google.comgoogle.com Such syntheses often involve multi-step sequences where the phenol (B47542) is first converted into a more complex intermediate before the final cyclization to form the heterocyclic core.

Analytical Applications and Detection Methodologies

The characterization and detection of chemical intermediates are critical for ensuring the quality and purity of final products in any synthetic process.

Development of Analytical Methods for Detection

While detailed studies focusing exclusively on novel detection methods for this compound are not widely available in scientific literature, its purity is routinely assessed using standard analytical techniques. Chemical suppliers specify that the purity of this compound is determined by High-Performance Liquid Chromatography (HPLC). atomfair.com This indicates that HPLC methods, likely involving a reversed-phase column and a UV detector, are established for its quality control. It can be inferred that other common analytical methods for phenolic compounds, such as Gas Chromatography (GC) coupled with a suitable detector, would also be applicable for its analysis.

Potential in Materials Science Research

The application of this compound extends beyond liquid crystals into the broader field of materials science, where its unique structure can be leveraged to create materials with novel properties. While its primary established role is in the synthesis of liquid crystals, its classification by chemical suppliers as an organic and material building block suggests wider potential. dksh.combldpharm.combldpharm.com The presence of the reactive phenol group allows for its incorporation into polymer backbones or as a pendant group, potentially enhancing thermal stability, flame retardancy, or optical properties due to the high electronegativity of the fluorine atoms.

Future Research Perspectives and Challenges in Fluorinated Aromatic Chemistry

The strategic incorporation of fluorine atoms into aromatic systems continues to be a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. The unique properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, make fluorinated aromatic compounds highly valuable. This compound, as a key building block, is at the forefront of this ongoing research. This section will explore the future research perspectives and challenges in the field, with a specific focus on the potential of this and related fluorinated phenols.

Future research directions are poised to expand the applications of this compound into novel and innovative areas. A significant area of exploration lies in the synthesis of complex molecular architectures for pharmaceutical applications. The vicinal difluoro substitution pattern in this compound offers a unique scaffold that can be exploited to design new therapeutic agents with improved pharmacological profiles. For instance, its derivatives are being investigated as key intermediates in the synthesis of novel anti-inflammatory and anti-cancer drugs. The related compound, 2,3-Difluoro-4-hydroxybenzaldehyde, is already recognized for its role in developing targeted therapies, suggesting a similar potential for this compound.

Another promising avenue of research is the development of advanced materials. The introduction of fluorine can significantly impact the properties of polymers and liquid crystals, leading to materials with enhanced thermal stability, chemical resistance, and unique optical properties. Research into the synthesis of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates, which can be derived from corresponding benzaldehydes, highlights the potential for creating new polymeric materials with tailored characteristics. chemrxiv.org The specific substitution pattern of this compound could be leveraged to create novel liquid crystal displays or high-performance polymers.

The exploration of biocatalysis and microbial transformations of fluorinated phenols presents a green and efficient alternative to traditional synthetic methods. nih.gov Studies on the transformation of difluorinated phenols by microorganisms like Penicillium frequentans have demonstrated the potential for enzymatic hydroxylation and defluorination. nih.gov Future research could focus on harnessing specific enzymes for the selective functionalization of this compound, opening up pathways to novel derivatives that are difficult to access through conventional chemistry. Understanding the enzymatic processes involved in the metabolism of such compounds is also crucial for assessing their environmental fate and potential for bioremediation.

Computational chemistry and molecular modeling will undoubtedly play a pivotal role in guiding future research. researchgate.net Density Functional Theory (DFT) calculations can provide valuable insights into the electronic properties, reactivity, and spectroscopic characteristics of this compound and its derivatives. researchgate.net These computational studies can aid in the rational design of new molecules with desired properties, predict their behavior in biological systems, and elucidate reaction mechanisms, thereby accelerating the discovery and development process.

Despite the promising future, several challenges remain in the field of fluorinated aromatic chemistry. The selective and efficient synthesis of polyfluorinated aromatic compounds, including this compound, can be complex and require harsh reaction conditions. The development of milder and more sustainable synthetic methodologies is a continuous challenge. Furthermore, the regioselective functionalization of the aromatic ring in the presence of multiple fluorine substituents requires precise control and often leads to mixtures of isomers, complicating purification and characterization.

Another significant challenge lies in the detailed understanding of the structure-activity relationships of fluorinated compounds. While the beneficial effects of fluorination are well-documented, the precise influence of the number and position of fluorine atoms on a molecule's biological activity and material properties is not always predictable. A systematic investigation into how the specific substitution pattern of this compound influences its interactions with biological targets or its performance in materials is essential for its rational application.

The following table summarizes key research directions and associated challenges:

| Research Direction | Key Objectives | Major Challenges |

| Medicinal Chemistry | Synthesis of novel bioactive molecules (e.g., enzyme inhibitors, receptor modulators). | Elucidating complex structure-activity relationships; achieving high selectivity and potency. |

| Materials Science | Development of high-performance polymers, liquid crystals, and functional materials. | Controlling polymer architecture and properties; achieving desired optical and electronic characteristics. |

| Biocatalysis | Utilization of enzymes for selective fluorination and derivatization. | Enzyme discovery and engineering for novel reactivity; optimizing reaction conditions for industrial scale-up. |

| Computational Chemistry | Accurate prediction of molecular properties and reaction outcomes. | Developing more accurate and efficient computational models; validating theoretical predictions with experimental data. |

| Synthetic Methodology | Development of efficient, selective, and sustainable fluorination and functionalization reactions. | Overcoming the challenges of C-F bond activation; developing novel catalytic systems. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-Difluoro-4-methoxyphenol, and what factors influence yield optimization?

- Methodological Answer : A common approach involves nucleophilic aromatic substitution or alkylation of fluorophenol derivatives. For example, potassium carbonate (K₂CO₃) and acetone are often used as a base and solvent, respectively, to facilitate etherification reactions. A reported synthesis achieved an 82% yield via flash chromatography and ethanol recrystallization . Key factors include reaction temperature, stoichiometry of reagents (e.g., K₂CO₃), and purification techniques.

Q. How can researchers verify the purity of this compound, and what analytical thresholds are recommended?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 230/265 nm is widely used. A purity of ≥99.6% has been achieved using this method, with retention times calibrated against certified standards. Ensure mobile phase optimization (e.g., acetonitrile/water gradients) to resolve impurities .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., fluorine-proton coupling in aromatic regions) and chemical shifts. For example, methoxy (-OCH₃) groups typically resonate at ~3.8–4.0 ppm in ¹H NMR .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (C₇H₆F₂O₂, theoretical 172.03 g/mol). Discrepancies >0.001 Da suggest impurities or isotopic interference .

Advanced Research Questions

Q. How does this compound function as a precursor in liquid crystal synthesis, and what structural features enable this application?

- Methodological Answer : The compound’s fluorinated aromatic core and methoxy group enhance polarity and mesogenic properties. It serves as a building block for liquid crystal monomers, where its electron-withdrawing fluorine atoms stabilize charge transfer in mesophases. Synthetic protocols often involve coupling with biphenyl or cyclohexyl moieties via Suzuki-Miyaura reactions .

Q. What computational or experimental strategies address discrepancies in NMR data for fluorinated aromatic compounds like this compound?

- Methodological Answer :

- Solvent Effects : Deuterated chloroform (CDCl₃) shifts methoxy protons upfield by ~0.1–0.3 ppm compared to DMSO-d₆.

- DFT Calculations : Density functional theory (DFT) predicts chemical shifts and coupling constants, resolving ambiguities from overlapping signals. Validate with experimental 2D NMR (e.g., COSY, HSQC) .

Q. What role does this compound play in photonics or optoelectronic materials?

- Methodological Answer : Fluorinated phenols are used in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) due to their electron-deficient aromatic systems. The methoxy group improves solubility in organic solvents, enabling thin-film deposition. Investigate photophysical properties via UV-Vis spectroscopy and cyclic voltammetry to assess HOMO/LUMO levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.